4-甲氧基普萘洛尔

描述

Synthesis Analysis

Synthesis of 4-Methoxy Propranolol Derivatives : Several studies have synthesized different derivatives of propranolol, including those with a methoxy group. For example, Oatis et al. (1985) synthesized 4'-hydroxypropranolol sulfate, a major metabolite of propranolol, using 1,4-naphthoquinone as the starting material and subsequent reduction and alkylation processes (Oatis et al., 1985).

Ring-Hydroxylated Propranolol Synthesis : Oatis et al. (1981) synthesized all seven isomers of ring-hydroxylated propranolol, including variants with methoxy groups, through alkylation and reaction with isopropylamine (Oatis et al., 1981).

Molecular Structure Analysis

- Molecular Docking and Quantum Chemical Calculations : Viji et al. (2020) performed a detailed molecular structure and spectroscopic data analysis of a 4-Methoxy compound, using DFT calculations and molecular parameters such as bond length and bond angle (Viji et al., 2020).

Chemical Reactions and Properties

- Metabolism and Chemical Reactions : Talaat and Nelson (1986) investigated the formation of 3-(4-hydroxy-1-naphthoxy)lactic acid from propranolol, providing insight into the chemical reactions and metabolic pathways involving propranolol and its derivatives (Talaat & Nelson, 1986).

Physical Properties Analysis

- Crystal Structure Analysis : Saeed et al. (2011) synthesized and analyzed the crystal structure of a compound related to 4-Methoxy Propranolol, providing insights into its physical properties (Saeed, Mahmood, & Ishida, 2011).

Chemical Properties Analysis

- Spectroscopic Properties and Quantum Studies : Halim and Ibrahim (2022) performed synthesis, spectral analysis, and quantum studies of a novel compound, including the examination of its chemical properties (Halim & Ibrahim, 2022).

科学研究应用

心脏和神经元应用

普萘洛尔阻断心脏和神经元电压门控钠离子通道,这可能解释了其在治疗心脏心律失常和某些中枢神经系统不良反应中的有益作用 (Wang 等,2010 年)。

代谢研究

4'-羟基普萘洛尔硫酸盐是普萘洛尔的的主要代谢物,已合成用于研究其结构和生物活性 (Oatis 等,1985 年)。

精神科应用

普萘洛尔改善了部分精神分裂症患者的症状,其效果与治疗前尿中儿茶酚胺和 MHPG 排泄之间存在相关性 (Atsmon 等,1972 年)。它还降低了慢性精神分裂症患者中枢神经系统的血清素周转率,并增加了去甲肾上腺素周转率 (Scheinin 等,1984 年)。

药代动力学和分析

已经开发出一种同时测定血浆普萘洛尔和 4-羟基普萘洛尔的,提高了精确度、灵敏度和回收率 (Rao 等,1978 年)。

发育和长期影响

慢性产前接触普萘洛尔会上调胎儿 β 1-肾上腺素受体,并在晚年增加大脑中的去甲肾上腺素活性 (Erdtsieck-Ernste 等,1993 年)。

药效学和治疗应用

普萘洛尔的药效包括降低血压和心率,并增加原发性高血压患者的血浆儿茶酚胺水平 (Rahn 等,1978 年)。普萘洛尔的缓释基质片剂也已被开发用于高血压和其他心血管疾病的每日一次治疗 (Tambare 等,2021 年)。

属性

IUPAC Name |

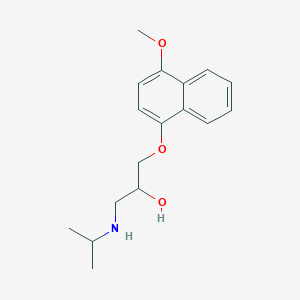

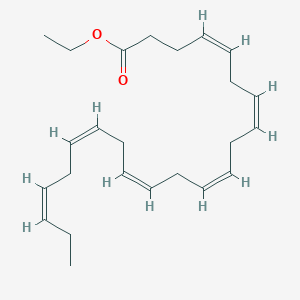

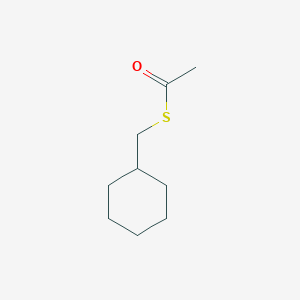

1-(4-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXOFAQEGCLAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80939925 | |

| Record name | 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy Propranolol | |

CAS RN |

18507-09-0 | |

| Record name | 2-Propanol, 1-(isopropylamino)-3-((4-methoxy-1-naphthyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018507090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Phenylbenzo[5,6-B]-4H-thiopyran-4-ylidene)-propanedinitril-1,1-dioxide](/img/structure/B27498.png)

![3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B27499.png)

![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B27522.png)

![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B27525.png)

![6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B27535.png)

![2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B27542.png)